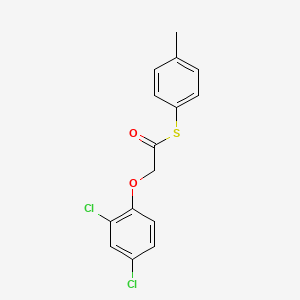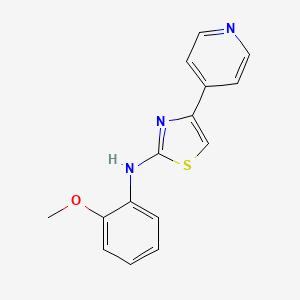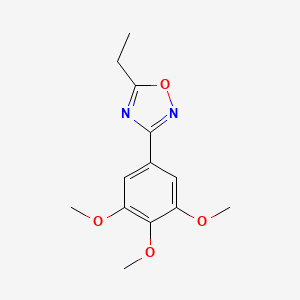![molecular formula C15H15BrN2O2 B5787442 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide, also known as BrPF or Br-NPPF, is a chemical compound that has gained significant interest in scientific research due to its potential application as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation, and has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, schizophrenia, and rheumatoid arthritis. In
Mecanismo De Acción
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide acts as a competitive antagonist for the α7 nAChR, binding to the receptor and preventing the binding of acetylcholine, the natural ligand for the receptor. This inhibition of the receptor activity can lead to a decrease in the release of neurotransmitters, including dopamine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia, indicating its potential as a therapeutic agent for these diseases. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide is its selectivity for the α7 nAChR, which allows for more targeted research on this receptor. However, the low yield of the synthesis method and the limited availability of this compound may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield and availability of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for diseases such as Alzheimer's disease, schizophrenia, and rheumatoid arthritis. Finally, research could also explore the potential of this compound as a tool for studying the α7 nAChR and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with 2-(1-pyrrolidinyl)aniline to form 2-(1-pyrrolidinyl)phenyl 2-furoate. This intermediate is then reacted with bromine to form this compound. The overall yield of this synthesis method is approximately 15%.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide has shown potential as a selective antagonist for the α7 nAChR, which has been implicated in several diseases. Studies have shown that this compound can inhibit the activity of the α7 nAChR in vitro and in vivo, and can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-5-1-2-6-12(11)18-9-3-4-10-18/h1-2,5-8H,3-4,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHUVKMXXSCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)


![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)



![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
